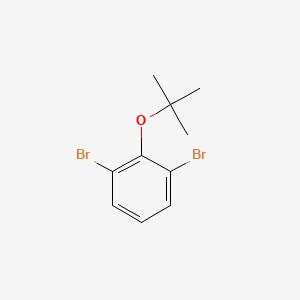
1,3-Dibromo-2-(tert-butoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibromo-2-(tert-butoxy)benzene is an organic compound with the molecular formula C10H12Br2O It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 3 positions, and a tert-butoxy group is substituted at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dibromo-2-(tert-butoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(tert-butoxy)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically requires a solvent like chloroform or carbon tetrachloride and is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dibromo-2-(tert-butoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 2-(tert-butoxy)phenol, while Suzuki-Miyaura coupling can produce biaryl compounds.
Applications De Recherche Scientifique
1,3-Dibromo-2-(tert-butoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-dibromo-2-(tert-butoxy)benzene involves its interaction with molecular targets through its bromine atoms and tert-butoxy group. These interactions can lead to the formation of covalent bonds or the inhibition of specific enzymes or pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Dibromo-2-(tert-butoxy)benzene
- 1,4-Dibromo-2-(tert-butoxy)benzene
- 1,3-Dibromo-5-(tert-butoxy)benzene
Uniqueness
1,3-Dibromo-2-(tert-butoxy)benzene is unique due to the specific positioning of its bromine atoms and tert-butoxy group, which imparts distinct chemical reactivity and properties compared to its isomers. This unique structure makes it valuable for specific synthetic applications and research studies.
Propriétés
Formule moléculaire |
C10H12Br2O |
|---|---|
Poids moléculaire |
308.01 g/mol |
Nom IUPAC |
1,3-dibromo-2-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C10H12Br2O/c1-10(2,3)13-9-7(11)5-4-6-8(9)12/h4-6H,1-3H3 |
Clé InChI |
CRMGLTIBSFYAKQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=C(C=CC=C1Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



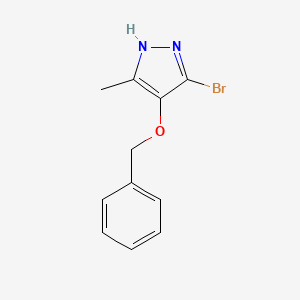
![2-(Methylamino)benzo[d]isothiazol-3(2H)-one](/img/structure/B15335865.png)
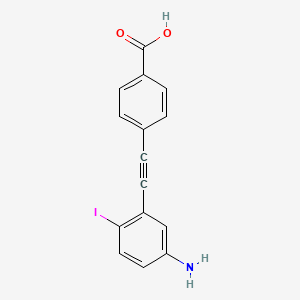
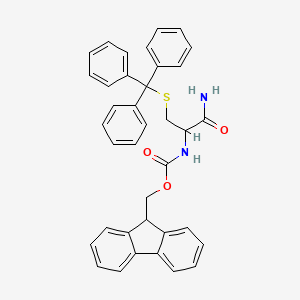

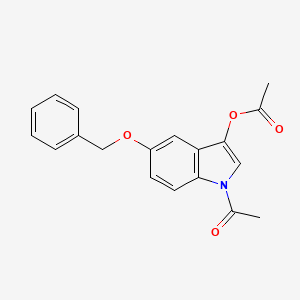
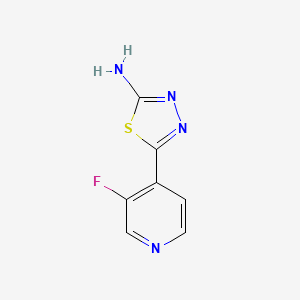
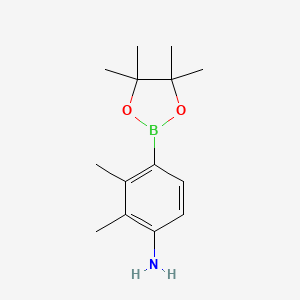
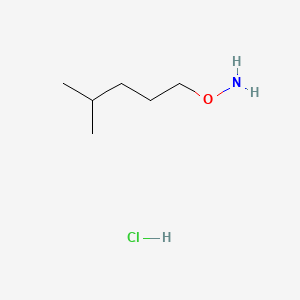
![6-bromo-1,1a,3,7b-tetrahydro-2H-cyclopropa[c]quinolin-2-one](/img/structure/B15335926.png)
![5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B15335937.png)
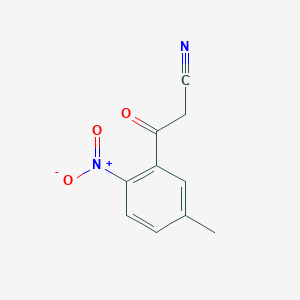
![Dibenzo[b,d]thiophen-3-yltrimethylsilane](/img/structure/B15335943.png)
